TAK-683 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

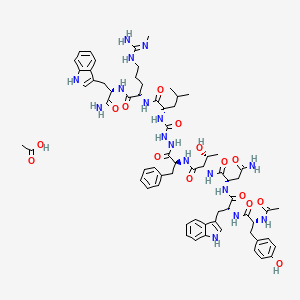

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O13.C2H4O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;1-2(3)4/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);1H3,(H,3,4)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKKPEATBPXPAG-NTIGNGKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N17O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TAK-683 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683 acetate is a potent, synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2][3] It was developed as a metabolically stable analog of metastin (kisspeptin-54) with the potential for therapeutic application in hormone-dependent diseases, particularly prostate cancer.[1][4] This document provides a comprehensive overview of the mechanism of action of TAK-683, detailing its molecular interactions, downstream signaling pathways, and pharmacodynamic effects. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling cascade and experimental workflows.

Core Mechanism of Action: KISS1R Agonism

TAK-683 functions as a potent and full agonist of the KISS1R.[1][5] The KISS1R is a G protein-coupled receptor primarily coupled to the Gαq/11 signaling pathway.[2][6] Upon binding of TAK-683, the receptor undergoes a conformational change, initiating a cascade of intracellular events that ultimately modulate the hypothalamic-pituitary-gonadal (HPG) axis.

Molecular Interaction and Binding Affinity

TAK-683 exhibits high-affinity binding to both human and rat KISS1R.[1][5] This interaction has been quantified through competitive radioligand binding assays.

| Parameter | Species | Value | Reference |

| IC50 | Rat | 170 pM | [1] |

| IC50 (95% CI) | Rat | 150-180 pM | [7] |

| EC50 (Agonistic Activity) | Human | 0.96 nM | [1][5] |

| EC50 (Agonistic Activity) | Rat | 1.6 nM | [1][5] |

| EC50 (Ca2+ Mobilization) | Rat | 180 pM (159-203 pM) | [7] |

Intracellular Signaling Pathway

The binding of TAK-683 to KISS1R triggers a well-defined signaling cascade within target cells, primarily GnRH neurons in the hypothalamus.[8]

-

Gαq/11 Activation: TAK-683 binding activates the associated Gαq/11 protein.[2][6]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[6][9]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and significant increase in intracellular calcium concentration ([Ca2+]i).[8][9][10]

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).[6][9]

-

Downstream Effects: The activation of these signaling molecules leads to the depolarization of GnRH neurons and the subsequent release of gonadotropin-releasing hormone (GnRH).[8]

Pharmacodynamics: Biphasic Effect on the HPG Axis

The administration of TAK-683 results in a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.

Acute Stimulation

Initial, acute administration of TAK-683 leads to the stimulation of GnRH release from the hypothalamus. This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a transient increase in plasma testosterone levels.[5] In a study with healthy men, a single subcutaneous dose of TAK-683 resulted in a rapid, small increase in total plasma testosterone concentrations.[11]

Chronic Suppression and Desensitization

Continuous or repeated administration of TAK-683 leads to a profound and sustained suppression of the HPG axis.[5] This is due to the desensitization and internalization of the KISS1R on GnRH neurons.[3][12] Prolonged exposure to the agonist leads to uncoupling of the receptor from its G protein and its subsequent removal from the cell surface, rendering the neuron refractory to further stimulation.[3] This sustained suppression of GnRH release results in a dramatic reduction in LH, FSH, and consequently, testosterone to castrate levels.[5][11]

In male rats, continuous subcutaneous administration of TAK-683 at doses of ≥30 pmol/h (approximately 2.1 nmol/kg/day) led to a transient increase in plasma testosterone, followed by a sharp reduction to castration levels within 3-7 days. This effect was maintained for a 4-week dosing period.[5] Similarly, in healthy men, continuous subcutaneous infusion of 2.0 mg/day of TAK-683 suppressed testosterone to below castration levels in four out of five subjects by day 7.[11]

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the mechanism of action of TAK-683. These are based on standard methodologies reported in the literature for kisspeptin analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of TAK-683 for the KISS1R.

Objective: To quantify the concentration of TAK-683 that inhibits 50% of the specific binding of a radiolabeled ligand to the KISS1R.

Materials:

-

Cell Membranes: Membrane preparations from cells stably expressing the KISS1R (e.g., CHO-K1 cells).

-

Radioligand: A radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10 or [125I]-Kisspeptin-54).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of TAK-683 in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Radioligand at a fixed concentration (typically at or below its Kd value).

-

Varying concentrations of TAK-683 or buffer (for total binding) or a saturating concentration of an unlabeled kisspeptin analog (for non-specific binding).

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of TAK-683 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of TAK-683 and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the agonistic activity (EC50) of TAK-683 by quantifying the increase in intracellular calcium upon KISS1R activation.

Objective: To determine the concentration of TAK-683 that elicits 50% of the maximal calcium response in KISS1R-expressing cells.

Materials:

-

Cells: A cell line stably expressing KISS1R (e.g., CHO-K1 cells).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (optional): To inhibit dye extrusion from the cells.

-

This compound.

-

Fluorescence Plate Reader (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the KISS1R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid, if used).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

-

Prepare serial dilutions of TAK-683 in assay buffer.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the TAK-683 dilutions to the wells and immediately begin kinetic measurement of the fluorescence signal over time.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration of TAK-683.

-

Plot the peak response as a function of the log concentration of TAK-683 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Model of Testosterone Suppression in Male Rats

This in vivo experiment assesses the pharmacodynamic effect of TAK-683 on the HPG axis.

Objective: To evaluate the effect of continuous administration of TAK-683 on plasma testosterone levels in male rats.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

This compound.

-

Vehicle: For dissolving TAK-683 (e.g., saline or a specific formulation for sustained release).

-

Osmotic minipumps or other sustained delivery system.

-

Blood collection supplies.

-

Testosterone ELISA kit or other quantification method.

Procedure:

-

Acclimatize the rats to the housing conditions.

-

Surgically implant osmotic minipumps filled with either vehicle or a solution of TAK-683 to deliver a continuous dose (e.g., 30 pmol/h).

-

Collect blood samples at baseline (before pump implantation) and at various time points post-implantation (e.g., daily for the first week, then weekly).

-

Process the blood samples to obtain plasma.

-

Measure the concentration of testosterone in the plasma samples using a validated assay.

-

At the end of the study, euthanize the animals and collect and weigh reproductive organs (e.g., prostate, seminal vesicles) to assess the effects of testosterone suppression.

-

Analyze the data to compare the testosterone levels and organ weights between the TAK-683-treated and vehicle-treated groups over time.

Conclusion

This compound is a potent KISS1R agonist that exerts its primary effect on the hypothalamic-pituitary-gonadal axis. Its high binding affinity and potent agonistic activity at the KISS1R lead to an initial stimulation followed by a profound and sustained suppression of GnRH, LH, FSH, and testosterone through receptor desensitization and internalization. This mechanism of action makes TAK-683 a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of TAK-683 and other novel kisspeptin analogs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kisspeptin/KISS1R System in Breast Cancer [jcancer.org]

- 3. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamic Kisspeptin Receptor Trafficking Modulates Kisspeptin-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

TAK-683 Acetate: A Technical Guide to its Role as a KISS1R Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683 is a potent and metabolically stable nonapeptide agonist of the kisspeptin-1 receptor (KISS1R), also known as GPR54. This document provides a comprehensive technical overview of TAK-683 acetate, detailing its mechanism of action, pharmacological profile, and its effects on the hypothalamic-pituitary-gonadal (HPG) axis. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of endocrinology, oncology, and drug development, offering insights into the therapeutic potential of targeting the KISS1R signaling pathway.

Introduction

The discovery of kisspeptin and its receptor, KISS1R, has revolutionized our understanding of the neuroendocrine control of reproduction. The KISS1/KISS1R system is now recognized as a critical regulator of gonadotropin-releasing hormone (GnRH) secretion and, consequently, the entire reproductive cascade.[1] Dysregulation of this pathway has been implicated in various reproductive disorders.

TAK-683, a synthetic analog of metastin (kisspeptin-54), has been developed as a potent KISS1R agonist with improved pharmacokinetic properties compared to native kisspeptins.[2] Its acetate salt form enhances its stability and solubility for pharmaceutical formulation.[3][4] This guide will delve into the technical details of this compound's function as a KISS1R agonist, summarizing key preclinical and clinical findings.

Physicochemical Properties of this compound

TAK-683 is a nonapeptide metastin analog.[3][4] The acetate salt of TAK-683 is a white to off-white powder.

| Property | Value |

| Molecular Formula | C66H87N17O15 |

| Molecular Weight | 1358.5 g/mol |

| Form | Acetate Salt |

| Appearance | White to off-white powder |

Table 1: Physicochemical Properties of this compound.[5]

Mechanism of Action: KISS1R Agonism and Downstream Signaling

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a G-protein coupled receptor (GPCR).[3][4] The primary signaling pathway initiated by KISS1R activation is through the Gαq/11 protein.

KISS1R Signaling Cascade

Upon binding of TAK-683, KISS1R undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate downstream targets, including mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Recent evidence also suggests that KISS1R can signal independently of Gαq/11 through β-arrestin pathways, which can also lead to ERK1/2 activation.[6]

References

- 1. rep.bioscientifica.com [rep.bioscientifica.com]

- 2. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TAK-683 (acetate) | C66H87N17O15 | CID 49787128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of TAK-683 Acetate on Gonadotropin-Releasing Hormone (GnRH)

Audience: Researchers, scientists, and drug development professionals.

Abstract

TAK-683 is a potent, investigational nonapeptide analog of metastin/kisspeptin and a full agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] While acute administration stimulates the Hypothalamic-Pituitary-Gonadal (HPG) axis, chronic and continuous exposure paradoxically leads to profound suppression of this pathway.[3][4] This suppression is achieved through the desensitization of KISS1R, which functionally mimics a state of Gonadotropin-Releasing Hormone (GnRH) depletion, resulting in castrate levels of testosterone.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of TAK-683, presents quantitative pharmacological data, details relevant experimental protocols, and discusses the concept of GnRH functional depletion.

Mechanism of Action

The Role of the Kisspeptin/GnRH Pathway

The kisspeptin signaling system is a critical upstream regulator of the HPG axis.[5][6] Kisspeptin, produced by neurons in the hypothalamus, binds to its receptor, KISS1R, which is located on GnRH-producing neurons.[6][7] This interaction is the most potent known stimulus for GnRH secretion.[5] The pulsatile release of GnRH into the portal circulation stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][8] These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis (e.g., testosterone production) and gametogenesis.[7] Testosterone exerts negative feedback on both the hypothalamus and the pituitary to maintain hormonal homeostasis.[9]

TAK-683-Induced HPG Axis Suppression

TAK-683 functions as a "super-agonist" at the KISS1R. A single administration results in a transient increase in LH and testosterone levels.[3][4] However, continuous or chronic administration leads to sustained receptor activation, which triggers cellular desensitization mechanisms.[3][5] This process abrogates kisspeptin signaling, effectively uncoupling the GnRH neurons from their primary stimulatory input.[10]

The result is a profound and durable suppression of pulsatile LH secretion, which subsequently leads to a sharp decline in plasma testosterone to castrate levels.[3][10][11] This state is often referred to as "GnRH depletion," although evidence suggests it is more accurately a functional depletion of GnRH release rather than a physical depletion of GnRH stores within the neurons. A study in goats found that chronic TAK-683 administration suppressed LH pulses without significantly affecting GnRH immunostaining patterns in the hypothalamus or the pituitary's response to exogenous GnRH.[10] This indicates that the GnRH pulse generator remains active, but the signal for release is blocked at the KISS1R level.[10]

Quantitative Pharmacological Data

The pharmacological profile of TAK-683 has been characterized through a series of in vitro and in vivo studies.

In Vitro Receptor Binding and Potency

TAK-683 demonstrates high binding affinity and potent agonistic activity at both human and rat KISS1 receptors.[1][12][13]

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ (Binding Affinity) | General | 170 pM | [1][12][14] |

| Rat KISS1R (CHO Cells) | 150 - 180 pM | [1][12][13] | |

| EC₅₀ (Functional Potency) | Human KISS1R | 0.96 nM | [1][12][13] |

| Rat KISS1R | 1.6 nM | [1][12][13] | |

| Rat KISS1R (Ca²⁺ Mobilization) | 180 pM | [1][12][13] |

Preclinical Pharmacodynamics (Rats)

Studies in male rats demonstrate a biphasic response to daily injections and a profound suppressive effect with continuous administration.[3]

| Dosing Regimen | Duration | Key Pharmacodynamic Effects | Reference(s) |

| 0.008 - 8 µmol/kg/day (SC Injection) | 7 days | Initial increase in plasma LH and testosterone, followed by a reduction after Day 7. | [1][3] |

| ≥30 pmol/h (~2.1 nmol/kg/day, Continuous SC Infusion) | 4 weeks | Transient testosterone increase, followed by reduction to castrate levels within 3-7 days; effect sustained for 4 weeks. Prostate and seminal vesicle weights reduced to castrate levels. | [3] |

| 2.1 - 21 nmol/kg/day (SC Injection, Prostate Cancer Model) | 12 weeks | Serum PSA concentrations reduced to below the limit of detection (<0.5 ng/mL) by Day 14. | [1][12] |

Clinical Pharmacodynamics (Healthy Men)

A Phase 1, double-blind, placebo-controlled study in healthy men confirmed the potent testosterone-suppressive effects of continuous TAK-683 administration.[4][11]

| Dosing Regimen | Duration | Key Pharmacodynamic Effects | Reference(s) |

| 2.0 mg/day (Continuous SC Infusion) | 14 days | - Testosterone suppressed below castration level (<50 ng/dL) in 80% (4 of 5) of subjects by Day 7. - Luteinizing Hormone (LH) suppressed by up to 70% compared to placebo. - Follicle-Stimulating Hormone (FSH) suppressed by up to 43% compared to placebo. | [4][11] |

Experimental Protocols

The characterization of TAK-683 involved standard and specialized pharmacological assays.

In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity (IC₅₀) of TAK-683 for the KISS1 receptor.

-

Methodology: A competitive radioligand binding assay is performed using membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the KISS1 receptor.[13][15]

-

Membranes are incubated with a fixed concentration of a radiolabeled kisspeptin analog (e.g., [¹²⁵I]-Kisspeptin-10).[15]

-

Increasing concentrations of unlabeled TAK-683 are added to compete for binding to the receptor.

-

After incubation to equilibrium, bound and free radioligand are separated by filtration.

-

Radioactivity of the filter-bound membranes is quantified, and data are analyzed using non-linear regression to calculate the IC₅₀ value.[15]

-

-

Functional Potency (Calcium Mobilization) Assay:

-

Objective: To determine the functional agonist potency (EC₅₀) of TAK-683.

-

Methodology: KISS1R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[8]

-

KISS1R-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are exposed to increasing concentrations of TAK-683.

-

The change in fluorescence, corresponding to the increase in [Ca²⁺]i, is measured using a fluorometric imaging plate reader.

-

Dose-response curves are generated to calculate the EC₅₀ value, the concentration that elicits 50% of the maximal response.[1][12][13]

-

Preclinical In Vivo Protocol (Rat Model)

-

Objective: To evaluate the long-term effect of continuous TAK-683 administration on the HPG axis.

-

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used.[3]

-

Drug Administration: Animals are implanted subcutaneously with osmotic mini-pumps calibrated to deliver TAK-683 continuously at a specified dose (e.g., ≥30 pmol/h) for a period of 4 weeks.[3] A control group receives vehicle-filled pumps.

-

Blood Sampling: Blood samples are collected periodically (e.g., baseline, Day 1, 3, 7, 14, 21, and 28) via tail vein or other appropriate methods.

-

Hormone Analysis: Plasma concentrations of LH, FSH, and testosterone are quantified using commercially available and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

-

Terminal Endpoint: At the end of the study, animals are euthanized, and androgen-sensitive organs such as the prostate and seminal vesicles are excised and weighed.[3]

-

Conclusion

TAK-683 acetate is a potent KISS1R agonist that demonstrates a clear paradoxical pharmacology. While acutely stimulatory, its principal therapeutic potential lies in the profound and sustained suppression of the HPG axis following chronic administration. This effect, mediated by the desensitization of KISS1R, functionally mimics a state of GnRH depletion, leading to medical castration. The comprehensive preclinical and clinical data highlight its potential as a novel therapeutic approach for hormone-dependent diseases such as prostate cancer.[3] The distinction that this effect is likely due to a blockade of GnRH release signaling rather than a physical depletion of neuronal GnRH stores is critical for understanding its precise mechanism of action.[10] Further investigation of this class of compounds is warranted.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kisspeptin and Testicular Function—Is It Necessary? [mdpi.com]

- 8. Mechanism of GnRH action in gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Short-Acting Testosterone: More Physiologic? [frontiersin.org]

- 10. The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.glpbio.com [file.glpbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

TAK-683 Acetate: A Technical Guide to a Potent Nonapeptide Metastin Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and metabolically stable synthetic nonapeptide analog of metastin (also known as kisspeptin).[1][2][3] As a full agonist of the kisspeptin receptor (KISS1R, also known as GPR54), TAK-683 has been investigated for its potential therapeutic applications, particularly in hormone-dependent conditions such as prostate cancer.[1][4] This technical guide provides an in-depth overview of TAK-683, including its mechanism of action, quantitative data from key in-vitro and in-vivo studies, detailed experimental methodologies, and visualizations of its signaling pathways and experimental workflows.

Metastin, the endogenous ligand for KISS1R, is a product of the KiSS-1 gene and plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[5][6] By stimulating gonadotropin-releasing hormone (GnRH) neurons, kisspeptin signaling is a key regulator of puberty and reproductive function.[6][7][8] TAK-683 was developed to have improved stability and potency compared to native kisspeptin peptides.[7]

Mechanism of Action

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a G protein-coupled receptor (GPCR).[9] The primary signaling pathway initiated by KISS1R activation involves the Gαq/11 protein, which in turn activates phospholipase C (PLC).[6][7][10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][10] This cascade of events leads to the depolarization of GnRH neurons and the subsequent release of GnRH.[6][11]

Continuous administration of a potent KISS1R agonist like TAK-683 leads to the desensitization and downregulation of the KISS1R.[5] This sustained activation ultimately results in the suppression of the HPG axis, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, and consequently, a profound reduction in testosterone levels.[4][5][12] This testosterone suppression forms the basis of its investigation for the treatment of androgen-dependent prostate cancer.[4][13]

Quantitative Data

The following tables summarize the key quantitative data reported for TAK-683 in various in-vitro and in-vivo studies.

Table 1: In-Vitro Activity of TAK-683

| Parameter | Species | Cell Line | Value | Reference |

| IC50 (Receptor Binding) | Rat | Rat KISS1R-expressing CHO cells | 150-180 pM | [1][2] |

| Human/Rat | - | 170 pM | [1][2][3] | |

| - | Radioimmunoassay | 3 pM | ||

| EC50 (Ca2+ Mobilization) | Human | Human KISS1R-transfected CHO cells | 0.96 nM | [1][2] |

| Rat | Rat KISS1R-expressing CHO cells | 1.6 nM | [1][2][3] | |

| Rat | Rat KISS1R-expressing CHO cells | 180 pM | [2] |

Table 2: Pharmacokinetic Parameters of TAK-683 in Healthy Men (Single Subcutaneous Dose)

| Dose | tmax (h) | t1/2 (h) |

| 0.01–2.0 mg | 0.25–0.50 | ~6–9 |

Note: The apparent longer half-life at higher doses was attributed to limitations in assay sensitivity at lower doses.[5]

Table 3: In-Vivo Pharmacodynamic Effects of TAK-683 in Male Rats

| Administration | Dose | Effect | Timeframe | Reference |

| Daily Subcutaneous Injection | 0.008–8 µmol/kg | Initial increase in plasma LH and testosterone, followed by reduction in hormone levels and genital organ weights. | 7 days | [1][4] |

| Continuous Subcutaneous Infusion | ≥30 pmol/h (~2.1 nmol/kg/day) | Transient increase in plasma testosterone, followed by abrupt reduction to castrate levels. | 3-7 days (sustained for 4 weeks) | [4][12] |

| Continuous Subcutaneous Infusion | 10, 30, or 100 pmol/h | Suppression of reproductive functions. | 4 weeks | [1] |

| Daily Subcutaneous Injection | 2.1-21 nmol/kg/day | Reduction of serum PSA to below the limit of detection in a prostate cancer model. | 14 days (sustained for 12 weeks) | [1][3] |

Table 4: In-Vivo Pharmacodynamic Effects of TAK-683 in Healthy Men

| Administration | Dose | Effect | Timeframe | Reference |

| Single Subcutaneous Dose | 0.01–2.0 mg | Rapid, small, non-dose-dependent increase in total plasma testosterone, followed by a rapid decline within 8 hours. Testosterone increased above baseline between 16 and 48 hours, returning to near baseline by 72 hours. | 72 hours | [5] |

| Continuous Subcutaneous Infusion | 2.0 mg/day | Suppression of testosterone below castration level (<50 ng/dl) in 4 of 5 subjects. Suppression of LH (up to 70%) and FSH (up to 43%). | 7 days | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of TAK-683, based on established protocols for similar compounds and assays.

KISS1R Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of TAK-683 for the KISS1R.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat KISS1R in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10) to each well.

-

Add increasing concentrations of unlabeled TAK-683 (competitor ligand) to the wells.

-

For determination of non-specific binding, add a high concentration of unlabeled native kisspeptin to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of TAK-683 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Intracellular Calcium Mobilization Assay

This protocol measures the ability of TAK-683 to stimulate an increase in intracellular calcium in KISS1R-expressing cells.

-

Cell Preparation:

-

Seed CHO cells stably expressing the human or rat KISS1R into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered salt solution, often containing probenecid to prevent dye extrusion.

-

Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells to remove excess extracellular dye.

-

-

Assay Performance:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of TAK-683 to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each concentration of TAK-683.

-

Plot the change in fluorescence against the logarithm of the TAK-683 concentration.

-

Determine the EC50 value (the concentration of TAK-683 that produces 50% of the maximal response) using non-linear regression analysis.

-

In-Vivo Measurement of LH and Testosterone in Rats

This protocol outlines the procedure for assessing the pharmacodynamic effects of TAK-683 on hormone levels in male rats.

-

Animal Handling and Dosing:

-

Use adult male Sprague-Dawley or Wistar rats, acclimatized to the housing conditions.

-

For acute studies, administer a single subcutaneous injection of TAK-683 at various doses.

-

For chronic studies, implant a subcutaneous osmotic minipump for continuous infusion of TAK-683 over a period of days or weeks.

-

-

Blood Sampling:

-

Collect serial blood samples at predetermined time points via a cannulated vessel (e.g., jugular vein) or from the tail vein.

-

For acute studies, frequent sampling (e.g., 0, 15, 30, 60, 120, 240 minutes post-dose) is necessary to capture the initial hormonal surge.

-

For chronic studies, less frequent sampling (e.g., daily or weekly) is sufficient to monitor the sustained suppression of hormone levels.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

-

-

Hormone Analysis:

-

Separate plasma by centrifugation.

-

Measure plasma concentrations of LH and testosterone using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the mean plasma concentrations of LH and testosterone over time for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the hormone levels between the TAK-683 treated groups and a vehicle-treated control group.

-

Visualizations

Signaling Pathway of TAK-683 at the KISS1R

Caption: Signaling cascade initiated by TAK-683 binding to the KISS1R.

Experimental Workflow for In-Vitro Receptor Binding Assay

Caption: Workflow for determining the binding affinity of TAK-683.

Logical Relationship of TAK-683 to the KiSS-1 System

Caption: Relationship of TAK-683 to the endogenous KiSS-1 system.

Conclusion

TAK-683 is a well-characterized, potent nonapeptide agonist of the KISS1R. Its ability to induce a profound and sustained suppression of the HPG axis through receptor desensitization highlights its potential as a therapeutic agent for hormone-dependent diseases like prostate cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of kisspeptin analogs. Further investigation into the long-term effects and clinical applications of TAK-683 and similar compounds is warranted.

References

- 1. jneurosci.org [jneurosci.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. unmc.edu [unmc.edu]

- 6. pnas.org [pnas.org]

- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Male rats secrete luteinizing hormone and testosterone episodically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GnRH pulse generator activity in mouse models of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Paradoxical Gonadotropin Suppression by TAK-683 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683, a potent kisspeptin analog, acts as an agonist at the kisspeptin-1 receptor (KISS1R). While acute administration stimulates the hypothalamic-pituitary-gonadal (HPG) axis, continuous or chronic administration of TAK-683 acetate leads to a paradoxical suppression of gonadotropin-releasing hormone (GnRH) and subsequent downstream hormones, including luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. This profound suppression is achieved through the desensitization of KISS1R. This technical guide provides an in-depth overview of the mechanism of action of TAK-683, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The regulation of the HPG axis is a complex process orchestrated by a hierarchy of hormones. At a key upstream position in this cascade is kisspeptin, a neuropeptide that binds to its G protein-coupled receptor, KISS1R, on GnRH neurons.[1][2] This interaction is a critical stimulatory signal for the pulsatile release of GnRH.[3] TAK-683 is a synthetic nonapeptide analog of metastin (kisspeptin-54) with improved metabolic stability and potent full agonistic activity at the KISS1R.[4][5] Initially developed for its potential to stimulate the reproductive axis, research has revealed a paradoxical effect with continuous administration, leading to profound and sustained suppression of gonadotropins and sex steroids.[6][7] This has positioned TAK-683 and similar kisspeptin agonists as potential therapeutic agents for hormone-dependent conditions such as prostate cancer.[7][8]

Mechanism of Action: KISS1R Agonism and Desensitization

TAK-683 functions as a potent agonist at the KISS1R, which is primarily coupled to the Gαq/11 signaling pathway.[9][10] Binding of TAK-683 to KISS1R on GnRH neurons initiates a signaling cascade that leads to GnRH release. However, continuous and prolonged exposure to TAK-683 results in receptor desensitization, a common phenomenon for G protein-coupled receptors. This desensitization leads to a downregulation of the signaling pathway, ultimately causing a profound and sustained suppression of GnRH secretion, which in turn reduces the pituitary release of LH and FSH, and consequently, gonadal testosterone production.[3]

Signaling Pathway

The binding of TAK-683 to KISS1R activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] Together, these events lead to the depolarization of GnRH neurons and the release of GnRH.[11] There is also evidence for a G protein-independent pathway involving β-arrestin that can influence downstream signaling.[12]

KISS1R Signaling Pathway

Quantitative Data on Gonadotropin Suppression

The suppressive effects of TAK-683 on gonadotropins and testosterone have been quantified in both preclinical and clinical studies.

Preclinical Data in Rats

Studies in male rats have demonstrated a biphasic response to TAK-683 administration. An initial increase in LH and testosterone is followed by a profound and sustained suppression with continuous dosing.

| Study Parameter | Dosing Regimen | Initial Effect (Day 1-7) | Sustained Effect (After Day 7) | Reference |

| Plasma LH | 0.008-8 µmol/kg daily s.c. injection for 7 days | Increased | Reduced | [7] |

| Plasma Testosterone | 0.008-8 µmol/kg daily s.c. injection for 7 days | Increased | Reduced to near-castrate levels | [7] |

| Plasma Testosterone | ≥30 pmol/h (ca. 2.1 nmol/kg/day) continuous s.c. infusion for 4 weeks | Transient increase | Abrupt reduction to castrate levels within 3-7 days, sustained for 4 weeks | [7] |

Clinical Data in Healthy Men

Phase 1 clinical trials in healthy male volunteers have confirmed the testosterone-suppressive effects of continuous TAK-683 administration.

| Study Parameter | Dosing Regimen | Effect | Reference |

| Total Plasma Testosterone | Single s.c. dose | Rapid, small, non-dose-dependent increase, followed by a decline within 8h. Increase above baseline between 16-48h, then return to near baseline by 72h. | [6] |

| Total Plasma Testosterone | 2.0 mg/day continuous s.c. infusion for 14 days | Suppressed below castration level (<50 ng/dL) in 4 of 5 subjects by day 7. | [6] |

| Luteinizing Hormone (LH) | Continuous s.c. dosing | Suppressed by up to 70% compared with placebo (not consistently dose-dependent). | [6] |

| Follicle-Stimulating Hormone (FSH) | Continuous s.c. dosing | Suppressed by up to 43% compared with placebo (not consistently dose-dependent). | [6] |

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and clinical evaluation of TAK-683.

Preclinical In Vivo Studies (Rat Model)

A representative experimental workflow for evaluating the effect of continuous TAK-683 administration in a rat model is depicted below.

Preclinical Experimental Workflow

4.1.1. Animal Models: Studies have utilized adult male rats, such as Sprague-Dawley or Fischer 344 strains.[7]

4.1.2. Drug Administration: For continuous administration, this compound is typically delivered via a subcutaneously implanted osmotic mini-pump.[7] For daily injections, the compound is dissolved in a suitable vehicle and administered subcutaneously.[7][13][14][15]

4.1.3. Blood Sampling: Blood samples are collected serially from a suitable site, such as the tail vein, at specified time points throughout the study period.

4.1.4. Hormone Analysis: Plasma or serum concentrations of LH, FSH, and testosterone are quantified using specific and validated radioimmunoassays (RIAs).[16][17][18]

Clinical Studies (Healthy Volunteers)

4.2.1. Study Design: Phase 1 studies are typically double-blind, randomized, and placebo-controlled to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.[6]

4.2.2. Drug Administration: TAK-683 is administered as a single subcutaneous injection or via continuous subcutaneous infusion using a portable pump.[6]

4.2.3. Pharmacokinetic and Pharmacodynamic Assessments: Serial blood samples are collected to determine the plasma concentrations of TAK-683 over time (pharmacokinetics).[6] The effects on plasma LH, FSH, and testosterone levels are measured to assess the pharmacodynamic response.[6]

4.2.4. Hormone Measurement: Hormone levels are measured using validated immunoassays.

Conclusion

This compound, a potent KISS1R agonist, demonstrates a paradoxical suppressive effect on the HPG axis with continuous administration. This is mediated by the desensitization of the KISS1R on GnRH neurons, leading to a profound and sustained reduction in LH, FSH, and testosterone. The data from both preclinical and clinical studies support the potential of this mechanism for therapeutic applications in hormone-dependent diseases. Further research is warranted to fully elucidate the long-term effects and clinical utility of TAK-683 and other kisspeptin analogs.

References

- 1. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kisspeptin/KISS1R System in Breast Cancer [jcancer.org]

- 10. Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. research.vt.edu [research.vt.edu]

- 14. Subcutaneous Injection in the Rat - Research Animal Training [researchanimaltraining.com]

- 15. queensu.ca [queensu.ca]

- 16. medicallabnotes.com [medicallabnotes.com]

- 17. banglajol.info [banglajol.info]

- 18. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The GnRH Axis Modulator: An In-Depth Technical Guide to the Structure-Activity Relationship of TAK-683 Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of TAK-683 acetate, a potent nonapeptide agonist of the kisspeptin receptor (KISS1R). TAK-683 has been investigated for its therapeutic potential in hormone-dependent diseases, such as prostate cancer, due to its ability to profoundly suppress testosterone levels upon continuous administration.[1][2] This document details the mechanism of action, key SAR findings, quantitative biological data, and detailed experimental protocols relevant to the discovery and characterization of this compound.

Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal (HPG) Axis

TAK-683 is an analog of metastin (kisspeptin-54), the endogenous ligand for the G protein-coupled receptor KISS1R.[1][3] The activation of KISS1R in the hypothalamus is a critical step in stimulating the release of gonadotropin-releasing hormone (GnRH).[2] GnRH, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which then act on the gonads to produce sex hormones, including testosterone.

While acute administration of a KISS1R agonist like TAK-683 leads to a surge in LH and testosterone, continuous or chronic administration results in the desensitization of the KISS1R pathway.[2][4] This sustained activation leads to a profound and sustained suppression of the HPG axis, ultimately reducing testosterone to castration levels.[2] This paradoxical effect is the therapeutic basis for its investigation in androgen-dependent conditions.

Structure-Activity Relationship (SAR) of TAK-683

The development of TAK-683 stemmed from systematic modifications of the endogenous kisspeptin peptide to enhance its drug-like properties, including metabolic stability and potency. The core of the SAR studies focused on truncating the native 54-amino acid peptide to a smaller, more manageable nonapeptide and introducing specific amino acid substitutions.[1][5]

A key publication by Asami et al. outlines the evolution from the native peptide to potent, stable nonapeptide agonists like TAK-683.[1][3][5] The critical modifications included:

-

N-Terminal Truncation: The C-terminal fragment of metastin, metastin(45-54), was found to retain high binding affinity and agonist activity.[1][5] Further truncation to a nonapeptide (starting from position 46) was a crucial step in developing metabolically stable and potent analogs.[1][5]

-

Amino Acid Substitutions: Strategic replacement of specific amino acids in the nonapeptide sequence led to significant improvements in both KISS1R agonist activity and resistance to degradation in serum.[1][5] While the exact amino acid sequence of TAK-683 is proprietary, the foundational research highlights the importance of modifications at positions corresponding to 46 and 47 of the original metastin peptide.[1][5] The introduction of unnatural amino acids and modifications to the peptide backbone, such as the use of an aza-glycine residue, are common strategies to enhance stability.[1]

These modifications culminated in the identification of investigational compounds like TAK-683 and TAK-448, which exhibit high KISS1R binding affinity, potent agonist activity, and the desired testosterone-suppressive effects in vivo.[1][2]

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo quantitative data for TAK-683.

Table 1: In Vitro Activity of TAK-683

| Parameter | Species | Value | Cell Line | Reference |

| IC50 (KISS1R Binding) | - | 170 pM | - | [6][7] |

| Rat | 150-180 pM | CHO cells expressing rat KISS1R | [6] | |

| EC50 (Agonist Activity) | Human | 0.96 nM | - | [6][7] |

| Rat | 1.6 nM | - | [6][7] | |

| Rat | 180 pM | CHO cells expressing rat KISS1R | [6] |

Table 2: In Vivo Efficacy of TAK-683

| Model | Dosing Regimen | Key Findings | Reference |

| Male Rats | Daily subcutaneous injection (0.008-8 µmol/kg) for 7 days | Initial increase in LH and testosterone, followed by a reduction after day 7. | [2] |

| Male Rats | Continuous subcutaneous infusion (≥30 pmol/h) for 4 weeks | Abrupt reduction of plasma testosterone to castrate levels within 3-7 days, sustained for the dosing period. | [2] |

| JDCaP Androgen-Dependent Prostate Cancer Rat Model | Continuous subcutaneous infusion | Reduced plasma prostate-specific antigen (PSA). | [2] |

| Healthy Men | Continuous subcutaneous infusion (2.0 mg/day) for 14 days | Testosterone suppressed below castration levels in a majority of subjects by day 7. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TAK-683 are provided below. These represent standard protocols and may have been adapted by the original researchers.

KISS1R Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound for the KISS1R.

Materials:

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Membrane preparation from cells expressing KISS1R (e.g., CHO cells)

-

Radiolabeled ligand (e.g., 125I-kisspeptin-10)

-

Unlabeled kisspeptin-10 (for determining non-specific binding)

-

Test compound (TAK-683) at various concentrations

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a membrane suspension from KISS1R-expressing cells in HEPES buffer.

-

In a 96-well plate, add the cell membrane preparation.

-

For total binding, add the radiolabeled ligand.

-

For non-specific binding, add the radiolabeled ligand and a high concentration of unlabeled kisspeptin-10.

-

For competitive binding, add the radiolabeled ligand and varying concentrations of the test compound (TAK-683).

-

Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at 25°C) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist and stimulate an intracellular response (calcium release) upon binding to KISS1R.

Materials:

-

KISS1R-expressing cells (e.g., CHO cells)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound (TAK-683) at various concentrations

-

A fluorescence plate reader with automated injection capabilities

Protocol:

-

Plate the KISS1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of the test compound (TAK-683) into the wells.

-

Immediately and continuously measure the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

In Vivo Testosterone Suppression Assay in Rats

This in vivo assay evaluates the effect of a test compound on plasma testosterone levels.

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

Test compound (TAK-683)

-

Vehicle for dissolving the test compound

-

Osmotic minipumps for continuous infusion

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Testosterone ELISA kit or other validated method for testosterone measurement

Protocol:

-

Acclimate the male rats to the housing conditions for at least one week.

-

Surgically implant osmotic minipumps loaded with either the vehicle or the test compound (TAK-683) at various concentrations subcutaneously in the rats.

-

Collect blood samples at predetermined time points (e.g., baseline, and at various days post-implantation).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the concentration of testosterone in the plasma samples using a validated method such as an ELISA.

-

Analyze the data to determine the effect of the test compound on testosterone levels over time compared to the vehicle control group.

Visualizations

KISS1R Signaling Pathway

Caption: KISS1R signaling pathway activated by TAK-683.

Experimental Workflow for KISS1R Agonist Evaluation

Caption: General experimental workflow for the evaluation of KISS1R agonists.

Key SAR Findings for Nonapeptide KISS1R Agonists

Caption: Summary of the key structure-activity relationship findings for TAK-683.

Conclusion

This compound is a potent and metabolically stable nonapeptide KISS1R agonist developed through a systematic structure-activity relationship study. The key modifications of N-terminal truncation and strategic amino acid substitutions of the parent peptide, metastin, led to a compound with high binding affinity and potent agonist activity. The resulting continuous activation of KISS1R leads to a profound and sustained suppression of testosterone, highlighting its potential as a therapeutic agent for hormone-dependent diseases like prostate cancer. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Profile of TAK-683 Acetate for Androgen-Dependent Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and progression being heavily dependent on androgen receptor (AR) signaling.[1][2][3] Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer.[1] TAK-683 is an investigational nonapeptide kisspeptin (metastin) analog that has demonstrated potent testosterone-suppressive activity in preclinical studies.[4][5] As a potent agonist for the KISS1 receptor (KISS1R), TAK-683 offers a novel mechanism for inducing medical castration and managing hormone-sensitive prostate cancer.[4][5][6] This technical guide provides an in-depth summary of the preclinical data on TAK-683, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: KISS1R-Mediated Testosterone Suppression

TAK-683 functions as a potent agonist of the KISS1 receptor, which is a G-protein coupled receptor pivotal in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[4][5][6][7] Kisspeptin is the endogenous ligand for KISS1R and a key controller of gonadotropin-releasing hormone (GnRH) neurons.[6][7]

Initial, acute administration of a KISS1R agonist like TAK-683 stimulates the HPG axis, leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[4][6] However, continuous or chronic administration leads to desensitization of the KISS1R.[6] This sustained activation depletes hypothalamic GnRH, which in turn profoundly suppresses the pituitary's release of LH and FSH. The reduction in these gonadotropins leads to a rapid and sustained decrease in testicular testosterone production to castrate levels.[4][5][6][7] This mechanism effectively achieves medical castration, depriving androgen-dependent prostate cancer cells of the primary driver for their growth and survival.

Data Presentation

In Vitro Activity

TAK-683 demonstrates high-affinity binding and potent agonistic activity at both human and rat KISS1 receptors. Its activity has been characterized in Chinese hamster ovary (CHO) cells engineered to express these receptors.[4][5][8]

| Parameter | Species | Value | Cell Line | Assay Type |

| IC₅₀ | Rat | 170 pM | Rat KISS1R-CHO | Receptor Binding |

| Rat (95% CI) | 150 - 180 pM | Rat KISS1R-CHO | Receptor Binding | |

| EC₅₀ | Human | 0.96 nM | Human KISS1R-CHO | Ca²⁺ Mobilization |

| Rat | 1.6 nM | Rat KISS1R-CHO | Ca²⁺ Mobilization | |

| Rat (95% CI) | 180 (159–203) pM | Rat KISS1R-CHO | Ca²⁺ Mobilization |

Table 1: Summary of the in vitro receptor binding affinity and functional agonist activity of TAK-683. Data compiled from multiple sources.[4][5][8]

In Vivo Preclinical Efficacy

Preclinical studies in rodent models have confirmed the potent testosterone-suppressing effects of TAK-683 and its efficacy in an androgen-dependent prostate cancer model.

| Animal Model | Dosing Regimen | Duration | Key Outcomes | Reference |

| Male Rats | 0.008 - 8 µmol/kg/day (SC injection) | 7 days | Initial increase in LH and testosterone, followed by reduction in plasma hormones and genital organ weights after day 7. | [4][6] |

| Male Rats | ≥30 pmol/h (Continuous SC) | 4 weeks | Transient testosterone increase, then reduction to castrate levels within 3-7 days; sustained suppression. Prostate and seminal vesicle weights reduced to castrate levels. | [4][6] |

| JDCaP Rat Xenograft | 2.1 - 21 nmol/kg/day (SC injection) | 12 weeks | Reduced plasma Prostate-Specific Antigen (PSA) to below the limit of detection (<0.5 ng/ml) by day 14. | [4][5][8] |

| JDCaP Rat Xenograft | One-month sustained-release depot (SR) | >4 weeks | Maintained plasma levels of TAK-683 for at least 4 weeks. Showed better PSA control compared to TAP-144-SR(1M), though PSA recurrence and tumor regrowth eventually occurred. | [9] |

Table 2: Summary of in vivo preclinical studies of TAK-683 in rodent models.

Experimental Protocols

Receptor Binding and Functional Assays

-

Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either human or rat KISS1R were utilized for in vitro assays.[4][8]

-

Receptor Binding Assay (IC₅₀): The binding affinity of TAK-683 to the rat KISS1R was determined through competitive binding assays. These assays measure the concentration of TAK-683 required to displace 50% of a radiolabeled ligand from the receptor.[4][8]

-

Calcium Mobilization Assay (EC₅₀): The functional agonist activity of TAK-683 was assessed by measuring intracellular calcium mobilization following receptor activation. The EC₅₀ value represents the concentration of TAK-683 that elicits a half-maximal response, indicating its potency as an agonist.[4][8]

Animal Studies

-

Animals: Studies were conducted in adult male rats (e.g., Sprague-Dawley) and in rats bearing JDCaP xenografts, an androgen-dependent prostate cancer model.[6][9]

-

Drug Administration: TAK-683 acetate was administered via daily subcutaneous (SC) injections, continuous subcutaneous infusion using osmotic pumps, or as a one-month sustained-release (SR) depot formulation.[4][6][9]

-

Pharmacodynamic (PD) Assessments: Blood samples were collected to measure plasma concentrations of LH, FSH, and testosterone using validated immunoassays. At the end of the studies, weights of androgen-dependent organs such as the prostate and seminal vesicles were recorded.[6]

-

Xenograft Efficacy Studies: In the JDCaP xenograft model, tumor growth was monitored over time. Efficacy was primarily assessed by measuring plasma Prostate-Specific Antigen (PSA) levels, a key biomarker for prostate cancer progression.[6][9]

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for androgen-dependent prostate cancer. It is a potent KISS1R agonist with high in vitro activity.[4][5][8] In vivo studies have consistently demonstrated that continuous administration of TAK-683 leads to rapid and profound suppression of plasma testosterone to castrate levels, a more rapid effect than that observed with the GnRH agonist leuprolide.[6] In a rat prostate cancer xenograft model, TAK-683 effectively reduced PSA levels, indicating a strong anti-tumor effect.[6][9] The development of a sustained-release depot formulation further enhances its clinical usability.[9] These findings warrant further clinical investigation of TAK-683 as a novel androgen deprivation therapy for the management of prostate cancer.[6][7]

References

- 1. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]

- 9. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of TAK-683 Acetate on Luteinizing Hormone Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-683, a potent kisspeptin receptor (KISS1R) agonist, has demonstrated significant effects on the hypothalamic-pituitary-gonadal (HPG) axis, particularly on the secretion of luteinizing hormone (LH). This technical guide provides an in-depth analysis of the pharmacodynamic effects of TAK-683 acetate on LH levels, drawing from preclinical and clinical studies. It outlines the dose-dependent and time-dependent impact of TAK-683 on LH, detailing both the initial stimulatory effects and the subsequent suppression observed with continuous administration. This document includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in reproductive biology and drug development.

Introduction

Luteinizing hormone (LH), a gonadotropin released from the anterior pituitary gland, plays a pivotal role in the regulation of reproductive function. Its secretion is primarily controlled by gonadotropin-releasing hormone (GnRH) from the hypothalamus. Kisspeptin, a neuropeptide that binds to the kisspeptin receptor (KISS1R), is a critical upstream regulator of GnRH neurons.[1] TAK-683 is a synthetic nonapeptide analog of metastin (kisspeptin-54) with high affinity and potent agonistic activity at the KISS1R.[2][3] By targeting this key regulatory pathway, TAK-683 offers a novel approach to modulating LH secretion and, consequently, gonadal function. This guide explores the intricate effects of this compound on LH levels.

Mechanism of Action: The Kisspeptin-GnRH Pathway

TAK-683, as a KISS1R agonist, mimics the action of endogenous kisspeptin. The binding of TAK-683 to KISS1R on GnRH neurons initiates a signaling cascade that is central to its effects on LH.

Signaling Pathway

The activation of KISS1R by TAK-683 predominantly occurs through the Gq protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the depolarization of GnRH neurons and the release of GnRH into the portal circulation. GnRH then travels to the anterior pituitary to stimulate the synthesis and secretion of LH and follicle-stimulating hormone (FSH).

Data Presentation: Quantitative Effects on LH Levels

The impact of TAK-683 on LH levels is biphasic, characterized by an initial, transient increase followed by a profound suppression with continuous or repeated administration.

Preclinical Data in Rodents

In male rats, a daily subcutaneous injection of TAK-683 (0.008-8 µmol/kg) for seven consecutive days initially increased plasma LH levels.[3] However, after day seven, a reduction in plasma hormone levels was observed.[3] Continuous subcutaneous administration of TAK-683 (≥30 pmol/h) led to a sustained suppression of testosterone to castration levels, a downstream effect of suppressed LH.[3]

Table 1: Effect of Daily Subcutaneous TAK-683 Injection on Plasma LH in Male Rats (Qualitative Summary)

| Treatment Group (Dose) | Duration | Initial LH Response (First 7 days) | LH Response (After 7 days) |

| TAK-683 (0.008-8 µmol/kg) | 7 days | Increase | Decrease |

Note: Specific quantitative data for LH levels from this study were not available in a tabulated format.

Preclinical Data in Goats

Studies in ovariectomized and intact female goats provide detailed quantitative data on the effects of TAK-683 on LH secretion.

A study in ovariectomized goats demonstrated that continuous subcutaneous infusion of TAK-683 (500 nmol/kg BW/week) for 5 days significantly suppressed pulsatile LH secretion.

Table 2: Effect of Continuous TAK-683 Infusion on Pulsatile LH Secretion in Ovariectomized Goats

| Parameter | Time Point | Control Group (n=6) | TAK-683 Group (n=6) |

| LH Pulse Frequency (pulses/4h) | Day 0 | 6.5 ± 1.0 | 6.2 ± 1.3 |

| Day 5 | 5.8 ± 1.6 | 0.8 ± 1.3 | |

| Mean LH Concentration (ng/mL) | Day 0 | 1.6 ± 0.7 | 1.5 ± 0.4 |

| Day 5 | 1.7 ± 0.9 | 0.3 ± 0.2 |

*Data are presented as mean ± SD. P<0.05 vs. control.[4]

In cycling female goats, a single intravenous injection of TAK-683 (50 µg) had varying effects on LH depending on the phase of the estrous cycle.

Table 3: Mean Plasma LH Concentration (ng/mL) following a Single IV Injection of TAK-683 in Cycling Goats

| Time Post-Injection | Early Luteal Phase (ELP) Group | Mid-Luteal Phase (MLP) Group | Control Group |

| 0 h | ~0.5 | ~0.5 | ~0.5 |

| 2-5 h | Significant Increase | Significant Increase | No Significant Change |

| Mean Peak (0-6h) | 2.7 ± 2.8 | 1.9 ± 0.6 | Not Applicable |

Data are presented as mean ± SD.[5]

Clinical Data in Healthy Men

In a phase 1, double-blind, placebo-controlled study in healthy men, continuous subcutaneous infusion of TAK-683 for 14 days resulted in a dose-dependent suppression of LH.[6]

Table 4: Effect of Continuous Subcutaneous TAK-683 Infusion on Serum LH in Healthy Men (Summary)

| Treatment Group (Dose) | Duration | Effect on LH |

| TAK-683 (0.01-2.0 mg/day) | 14 days | Suppression of up to 70% compared to placebo |

Note: The suppression was not consistently dose-dependent across all dose levels. Specific tabulated data were not provided in the publication.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections summarize the experimental protocols from key studies.

Rodent Studies

-

Animal Model: Adult male Sprague-Dawley rats.[3]

-

Drug Administration:

-

Sample Collection: Blood samples were collected for hormone analysis.

-

Hormone Measurement: Plasma LH levels were determined by radioimmunoassay (RIA).

Goat Studies

-

Animal Model: Ovariectomized or cycling female Shiba goats.[4][5]

-

Drug Administration:

-

Continuous Infusion: Subcutaneous implantation of an osmotic pump delivering TAK-683 (500 nmol/kg BW/week) or vehicle.[7]

-

Single Injection: Intravenous administration of TAK-683 (50 µg) or vehicle.

-

-

Sample Collection: Frequent blood samples were collected via a jugular catheter at specified intervals (e.g., 6-minute intervals for pulsatile secretion analysis).[7]

-

Hormone Measurement: Plasma LH concentrations were measured using a specific radioimmunoassay (RIA).

Human Clinical Trials

-

Study Design: Phase 1, randomized, double-blind, placebo-controlled, ascending dose study.[6]

-

Participants: Healthy male subjects.[6]

-